molecular formula C16H14N2O2 B10845147 6,7-Dimethoxy-3-pyridin-4-yl-quinoline

6,7-Dimethoxy-3-pyridin-4-yl-quinoline

Katalognummer: B10845147
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: GDUOSVIOUNAARR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dimethoxy-3-pyridin-4-yl-quinoline is a synthetically produced small molecule with the molecular formula C16H14N2O2 and an average molecular mass of 266.30 g/mol . This compound features a quinoline core, a privileged scaffold in medicinal chemistry known for its versatile pharmacological potential, particularly in oncology research . The specific substitution pattern with dimethoxy groups at the 6 and 7 positions, along with a pyridin-4-yl group at the 3-position, defines its unique structural and potential interaction properties with biological targets. Quinoline derivatives are of significant research interest for their role in combating multidrug resistance (MDR) in cancer therapy. Compounds based on the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold have been identified as potent inhibitors of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter whose overexpression is a major mechanism of chemotherapeutic drug efflux in tumor cells . Furthermore, structurally related 6,7-dimethoxy-4-anilinoquinoline derivatives have been designed, synthesized, and characterized as potent and selective inhibitors of the tyrosine kinase c-Met . The c-Met/HGF signaling pathway, when deregulated, is a key driver in tumorigenesis, metastasis, and acquired drug resistance across various human cancers . The 6,7-dimethoxyquinoline moiety is a key structural feature found in established c-Met inhibitors, underscoring its value in early-stage drug discovery for targeted cancer therapies . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for conducting a comprehensive risk assessment and adhering to all local safety guidelines before handling.

Eigenschaften

Molekularformel

C16H14N2O2

Molekulargewicht

266.29 g/mol

IUPAC-Name

6,7-dimethoxy-3-pyridin-4-ylquinoline

InChI

InChI=1S/C16H14N2O2/c1-19-15-8-12-7-13(11-3-5-17-6-4-11)10-18-14(12)9-16(15)20-2/h3-10H,1-2H3

InChI-Schlüssel

GDUOSVIOUNAARR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=CC(=CN=C2C=C1OC)C3=CC=NC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Quinoline Synthesis via Friedländer Condensation

The Friedländer condensation remains a cornerstone for constructing the quinoline scaffold. In one approach, 3,4-dimethoxyaniline undergoes cyclization with ethyl acetoacetate under acidic conditions to yield 6,7-dimethoxyquinoline. A patent (CN110845410A) details a one-pot method starting from 3,4-dimethoxyphenethylamine, employing formylation reagents (e.g., ethyl formate) and oxalyl chloride to generate 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, which is subsequently aromatized using phosphotungstic acid . This method achieves yields >75% with purity ≥99.0%, highlighting its industrial scalability .

Key reaction parameters:

  • Temperature : 60–100°C

  • Catalyst : Phosphotungstic acid (0.5–1.5 equiv)

  • Solvent : Isopropanol or dichloromethane

Introduction of the pyridin-4-yl group at the C3 position is efficiently accomplished via Suzuki-Miyaura coupling. Source describes a protocol where 3-bromo-6,7-dimethoxyquinoline reacts with 4-pyridinylboronic acid in the presence of Pd₂(dba)₃ and tricyclohexylphosphine (PCy₃). The reaction proceeds in a dioxane/water mixture with K₃PO₄ as base, achieving 57–78% yields .

Optimized Conditions :

ParameterValue
CatalystPd₂(dba)₃ (2 mol%)
LigandPCy₃ (4.8 mol%)
Temperature100°C
Time18 hours
Solvent SystemDioxane:H₂O (3:1)

This method’s efficacy is attributed to the electron-rich quinoline core, which enhances oxidative addition kinetics . Post-reaction purification via silica gel chromatography ensures >95% purity.

Nucleophilic Aromatic Substitution

Alternative routes employ nucleophilic displacement of halogenated intermediates. For instance, 4-chloro-6,7-dimethoxyquinoline reacts with 4-aminopyridine in isopropanol under reflux (5 hours), yielding the target compound after column chromatography (CH₂Cl₂/CH₃OH eluent) . While less efficient than cross-coupling (yields: 50–65%), this method avoids precious metal catalysts, reducing costs .

Critical Considerations :

  • Leaving Group Reactivity : Chlorine > bromine due to steric and electronic effects.

  • Base Selection : K₂CO₃ or Cs₂CO₃ enhances nucleophilicity of pyridine derivatives.

Intramolecular Friedel-Crafts Acylation

A novel approach (Scirp.org, 2013) involves intramolecular cyclization of 6,7-dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylic acids using polyphosphoric acid (PPA) . Although primarily used for benzooxepinoquinolinones, this method’s adaptability was demonstrated by substituting phenoxymethyl groups with pyridinyl motifs, achieving 70–85% yields under mild conditions (110–140°C, 1 hour) .

Advantages :

  • Catalyst Reusability : PPA can be recovered post-reaction.

  • Functional Group Tolerance : Compatible with electron-deficient pyridines.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost EfficiencyScalability
Friedländer Condensation75–8599.0HighIndustrial
Suzuki-Miyaura Coupling57–7895–99ModerateLab-scale
Nucleophilic Substitution50–6590–95LowPilot-scale
Friedel-Crafts Acylation70–8598–99ModerateLab-scale

The Friedländer method excels in scalability, whereas Suzuki-Miyaura coupling offers superior regioselectivity. Nucleophilic substitution, though lower yielding, remains valuable for small-scale syntheses.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 8.51 (d, J = 5.1 Hz, 2H, pyridine-H), 7.89 (s, 1H, H-5), 7.32 (s, 1H, H-8), 4.02 (s, 6H, OCH₃) .

  • HRMS : [M+H]⁺ calcd. for C₁₆H₁₅N₂O₂: 283.1083; found: 283.1087 .

XRD Crystallography : Confirms planar quinoline-pyridine geometry with dihedral angle <5° .

Analyse Chemischer Reaktionen

Arten von Reaktionen

6,7-Dimethoxy-3-pyridin-4-yl-chinolin kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.

    Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Natriumborhydrid können bestimmte funktionelle Gruppen innerhalb des Moleküls umwandeln.

    Substitution: Nucleophile Substitutionsreaktionen können durchgeführt werden, um die Methoxygruppen durch andere Substituenten zu ersetzen.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in saurer Umgebung.

    Reduktion: Natriumborhydrid in Methanol.

    Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Chinolinderivaten mit zusätzlichen Carbonylgruppen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an den Methoxypositionen einführen können.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 6,7-Dimethoxy-3-pyridin-4-yl-chinolin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann als Inhibitor oder Modulator bestimmter Enzyme oder Rezeptoren wirken und so zu Veränderungen der Zellfunktionen führen. Umfassende Studien zur Bindungsaffinität und Wechselwirkung mit Zielproteinen sind unerlässlich, um seinen Wirkmechanismus zu verstehen.

Wirkmechanismus

The mechanism of action of 6,7-Dimethoxy-3-pyridin-4-yl-quinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular functions. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 6,7-Dimethoxy-3-pyridin-4-yl-quinoline with key analogs:

Table 1: Structural and Functional Comparison of 6,7-Dimethoxyquinoline Derivatives

Compound Name Substituent at Position 3 Substituent at Position 4 Molecular Weight (g/mol) Notable Properties/Activities
This compound Pyridin-4-yl H Not reported Potential PDGFRB kinase inhibition
6,7-Dimethoxy-3-thiophen-2-yl-quinoline Thiophen-2-yl H Not reported Structural analog with heteroaromatic substitution
6,7-Dimethoxy-4-(4-phenylmethoxyphenoxy)quinoline H 4-Phenylmethoxyphenoxy 387.43 Studied for bioactivity (Kubo et al., 2003)
6,7-Dimethoxy-4-nitro-3-(6-nitro-1,3-benzodioxol-5-yl)quinoline 6-Nitro-1,3-benzodioxol-5-yl Nitro 399.31 Nitro groups enhance electron-withdrawing effects; studied in medicinal chemistry
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline H 4-Aminophenoxy Not reported High structural similarity (0.93) to target compound

Key Observations :

Substituent Effects on Activity: The pyridin-4-yl group at position 3 (target compound) may enhance interactions with kinase domains compared to thiophen-2-yl or nitro-substituted analogs .

Physicochemical Properties: Methoxy groups at positions 6 and 7 contribute to planarity and intramolecular interactions (e.g., C–H⋯Cl in 4-chloro-6,7-dimethoxyquinoline), influencing solubility and crystallinity . Nitro groups (e.g., in compound) introduce electron-withdrawing effects, altering reactivity and stability .

Synthetic Flexibility: Position 4 is a common site for functionalization via nucleophilic substitution (e.g., reaction with anilines in isopropanol) .

Q & A

Q. What are the common synthetic routes for preparing 6,7-dimethoxy-3-pyridin-4-yl-quinoline?

The synthesis typically involves nucleophilic substitution reactions. For example, 4-chloro-6,7-dimethoxyquinoline reacts with pyridinone derivatives under basic conditions (e.g., potassium carbonate in DMSO or methanol) to form the ether linkage . Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate (CAS 26893-14-1) is a key intermediate, enabling further derivatization via ester hydrolysis or substitution reactions . Purification often involves column chromatography or recrystallization, with yields dependent on solvent choice (polar aprotic solvents like DMSO enhance reactivity) .

Q. How is the compound characterized structurally and chemically?

  • NMR spectroscopy : Methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.5 ppm) are diagnostic. For example, 1H NMR of similar quinoline derivatives shows distinct splitting patterns for the pyridinone and quinoline moieties .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 298.29 for C16H14N2O4) .
  • X-ray crystallography : Used to resolve stereochemistry in complex derivatives, though not explicitly reported for this compound .

Q. What are the primary biological activities reported for this compound?

The quinoline core and methoxy groups confer potential as an enzyme inhibitor or receptor modulator. For instance, structurally similar compounds exhibit antimicrobial activity (MIC ≤ 1 µg/mL against S. aureus) and anticancer properties (IC50 ~10 µM in HepG2 cells) . However, activity varies with substituents: pyridinone derivatives may enhance binding to ATP-binding pockets in kinases .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents?

  • Solvent selection : Polar aprotic solvents (DMSO, DMF) improve solubility of intermediates, while methanol facilitates precipitation of pure products .
  • Catalyst screening : Transition metals (e.g., Pd(OAc)2) enhance cross-coupling reactions for aryl-substituted derivatives, as seen in Suzuki-Miyaura reactions for analogous quinolines .
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions during nucleophilic substitution .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or stereochemical factors:

  • Assay variability : Test solubility in DMSO (common solvent) and confirm cell line viability under treatment conditions. For example, cytotoxicity in E. coli vs. mammalian cells can differ due to membrane permeability .
  • Stereochemistry : Chiral centers in pyrrolidine or pyridinone substituents (e.g., 3R-configuration in ) significantly impact binding affinity. Use enantioselective synthesis or chiral HPLC to isolate active isomers .

Q. What strategies address poor aqueous solubility in in vivo studies?

  • Prodrug design : Convert carboxylic acid groups (e.g., in 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid) to esters or amides for improved bioavailability .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles, as demonstrated for related quinoline antimalarials .

Q. How to design analogs to improve metabolic stability?

  • Replace labile groups : Substitute methoxy groups with trifluoromethyl or halogen atoms to resist demethylation .
  • Cytochrome P450 profiling : Use in silico tools (e.g., SwissADME) to predict metabolic hotspots and modify vulnerable sites .

Methodological Considerations

Q. How to validate target engagement in enzyme inhibition assays?

  • Competitive binding assays : Use fluorescent probes (e.g., ATP-competitive inhibitors in kinase studies) with IC50 shift analysis .
  • X-ray co-crystallography : Resolve ligand-protein complexes to confirm binding modes, as done for quinoline-based kinase inhibitors .

Q. What computational tools are suitable for structure-activity relationship (SAR) studies?

  • Molecular docking : AutoDock Vina or Schrödinger Suite can predict binding poses against targets like topoisomerase II or EGFR .
  • QSAR modeling : Train models using descriptors (e.g., logP, polar surface area) from PubChem data to prioritize synthetic targets .

Q. How to troubleshoot low purity in final products?

  • Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients (e.g., 30–70% acetonitrile over 20 minutes) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water for polar derivatives) to remove unreacted starting materials .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.